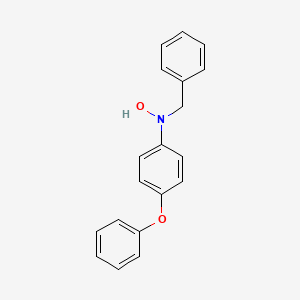![molecular formula C15H16N4 B12553706 6-[(1H-1,2,4-Triazol-1-YL)methyl]-2,3,4,9-tetrahydro-1H-carbazole CAS No. 188797-05-9](/img/structure/B12553706.png)
6-[(1H-1,2,4-Triazol-1-YL)methyl]-2,3,4,9-tetrahydro-1H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(1H-1,2,4-Triazol-1-YL)methyl]-2,3,4,9-tetrahydro-1H-carbazole is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
. This reaction is favored for its efficiency and high yield. The process involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the CuAAC reaction is scalable and can be adapted for industrial synthesis. The use of water-soluble ligands like BTTES can enhance reaction rates and reduce cytotoxicity, making the process more suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
6-[(1H-1,2,4-Triazol-1-YL)methyl]-2,3,4,9-tetrahydro-1H-carbazole can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the triazole ring or other parts of the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
6-[(1H-1,2,4-Triazol-1-YL)methyl]-2,3,4,9-tetrahydro-1H-carbazole has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies indicating significant antiproliferative effects against various cancer cell lines.
Biology: It can be used in bioconjugation experiments due to its ability to form stable triazole rings.
Chemistry: The compound is valuable in synthetic chemistry for creating complex molecules through click chemistry.
Industry: Its applications in industrial chemistry include the synthesis of pharmaceuticals and other bioactive compounds.
Mécanisme D'action
The mechanism of action of 6-[(1H-1,2,4-Triazol-1-YL)methyl]-2,3,4,9-tetrahydro-1H-carbazole involves its interaction with specific molecular targets. For instance, in anticancer applications, the compound can induce apoptosis in cancer cells by disrupting cellular pathways and binding to specific proteins . The triazole ring plays a crucial role in these interactions, enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3-Triazole Derivatives: These compounds share the triazole ring structure and exhibit similar biological activities.
1,2,4-Triazole Derivatives: These are closely related and often used in medicinal chemistry for their antifungal and anticancer properties.
Uniqueness
6-[(1H-1,2,4-Triazol-1-YL)methyl]-2,3,4,9-tetrahydro-1H-carbazole is unique due to its specific structural configuration, which combines the triazole ring with a tetrahydrocarbazole moiety. This unique structure enhances its biological activity and makes it a valuable compound for various applications.
Propriétés
Numéro CAS |
188797-05-9 |
|---|---|
Formule moléculaire |
C15H16N4 |
Poids moléculaire |
252.31 g/mol |
Nom IUPAC |
6-(1,2,4-triazol-1-ylmethyl)-2,3,4,9-tetrahydro-1H-carbazole |
InChI |
InChI=1S/C15H16N4/c1-2-4-14-12(3-1)13-7-11(5-6-15(13)18-14)8-19-10-16-9-17-19/h5-7,9-10,18H,1-4,8H2 |
Clé InChI |
OZXNGPNKUWDUPL-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CN4C=NC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


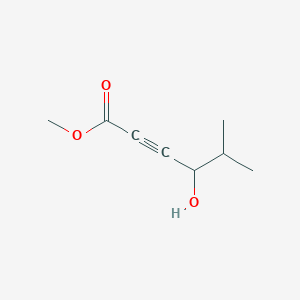

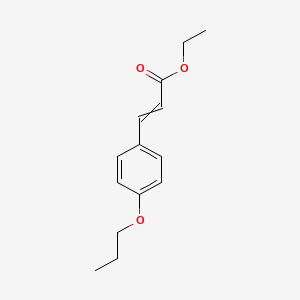
![N-[(4-Methylbenzene-1-sulfonyl)(phenyl)methyl]acetamide](/img/structure/B12553646.png)
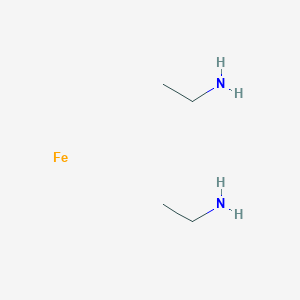
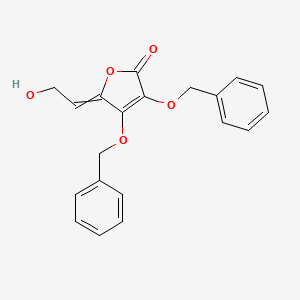
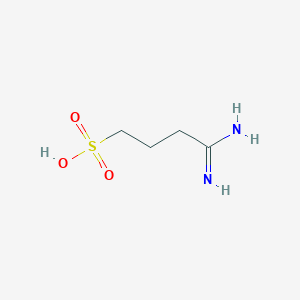

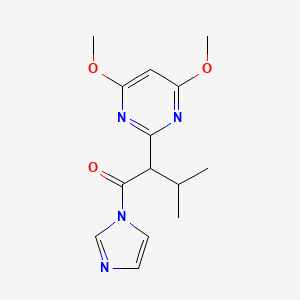
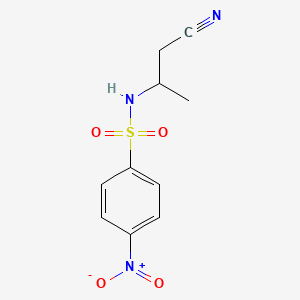
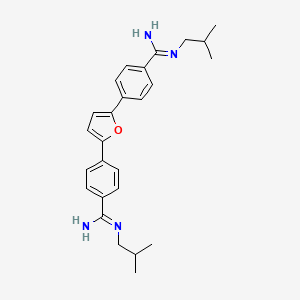

![3-Penten-2-one, 4-[(2,2-dimethoxyethyl)amino]-1,1,1-trifluoro-, (Z)-](/img/structure/B12553687.png)
